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Compound of Interest

Compound Name: HO-PEG11-OH

Cat. No.: B1679187 Get Quote

For Researchers, Scientists, and Drug Development Professionals

HO-PEG11-OH, a homobifunctional polyethylene glycol (PEG) linker with eleven ethylene

glycol units and terminal hydroxyl groups, serves as a critical tool in modern molecular biology

and drug development. Its principal application lies in the process of PEGylation—the covalent

attachment of PEG chains to molecules such as proteins, peptides, nanoparticles, and

surfaces. This modification imparts a range of desirable physicochemical properties, leading to

enhanced therapeutic efficacy, improved biocompatibility, and novel diagnostic capabilities.

This in-depth guide explores the core uses of HO-PEG11-OH, detailing its applications, the

experimental protocols for its use, and the quantitative impact of its conjugation.

Core Applications in Molecular Biology
The utility of HO-PEG11-OH stems from the fundamental advantages conferred by the

PEGylation process. The attachment of the hydrophilic and flexible PEG chain can significantly

alter the properties of the conjugated molecule.[1]

Bioconjugation and Drug Delivery: HO-PEG11-OH is extensively used to link therapeutic

proteins, peptides, or small molecules. This conjugation can increase the hydrodynamic size

of the molecule, which in turn reduces renal clearance and prolongs its circulation half-life in

the bloodstream.[1][2] Furthermore, the PEG chain can shield the conjugated molecule from

proteolytic enzymes and the immune system, leading to enhanced stability and reduced

immunogenicity.[1][3] These attributes are paramount in developing long-acting therapeutics.
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Surface Modification: The hydroxyl groups of HO-PEG11-OH can be activated to react with

and coat surfaces of medical devices, nanoparticles, and drug delivery systems.[4] This

PEGylated surface creates a hydrated layer that can resist non-specific protein adsorption

and cell adhesion.[5][6] This "stealth" property is crucial for improving the biocompatibility of

implants and enhancing the systemic circulation time of nanocarriers by preventing their

rapid uptake by the mononuclear phagocyte system.[7]

Diagnostic Tools: As a flexible linker, HO-PEG11-OH can be used to conjugate molecules in

diagnostic assays. For instance, it can be used to attach antibodies or other targeting ligands

to reporter molecules or surfaces in immunoassays, ensuring spatial separation and

minimizing steric hindrance.

Physicochemical Properties of HO-PEG11-OH
A clear understanding of the physical and chemical characteristics of HO-PEG11-OH is

essential for its effective application.

Property Value Reference

Synonym Undecaethylene Glycol [8]

CAS Number 6809-70-7 [8]

Molecular Formula C22H46O12

Molecular Weight 502.6 g/mol [8]

Quantitative Impact of PEGylation
The conjugation of PEG chains to therapeutic molecules and surfaces results in quantifiable

changes to their properties. The following table summarizes the general effects observed with

PEGylation. The exact impact will vary depending on the specific molecule, the degree of

PEGylation, and the size of the PEG chain used.
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Parameter Effect of PEGylation References

Circulation Half-Life

Increased due to larger

hydrodynamic size, leading to

reduced renal filtration.

[1][2]

Proteolytic Stability

Enhanced as the PEG chain

sterically hinders the approach

of proteolytic enzymes.

[1][9]

Immunogenicity

Reduced by masking antigenic

epitopes from recognition by

the immune system.

[1][3]

Solubility

Increased for hydrophobic

molecules due to the

hydrophilic nature of the PEG

polymer.

[1][10]

In Vitro Biological Activity

Often decreased due to steric

hindrance at the binding site,

but this is frequently offset by

improved in vivo

pharmacokinetics.

[11]

Protein Adsorption (on

surfaces)

Significantly reduced, with

higher PEG grafting densities

leading to greater protein

repellence.

[5][6][7]

Cell Adhesion (on surfaces)

Reduced as a consequence of

decreased protein adsorption,

a prerequisite for cell

attachment.

[4]

Experimental Protocols
The terminal hydroxyl groups of HO-PEG11-OH are not sufficiently reactive for direct

conjugation to most biomolecules. Therefore, an activation step is required. Below are detailed

protocols for the activation of HO-PEG11-OH and its subsequent conjugation to proteins.
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Activation of HO-PEG11-OH
Two common methods for activating the hydroxyl groups of HO-PEG11-OH are tresylation and

conversion to an N-hydroxysuccinimide (NHS) ester.

Protocol 1: Activation with Tresyl Chloride

This protocol renders the hydroxyl groups highly reactive towards primary amines.

Materials:

HO-PEG11-OH

Anhydrous Dichloromethane (DCM)

Anhydrous Pyridine

Tresyl chloride

Cold diethyl ether

Inert atmosphere (Argon or Nitrogen)

Ice bath

Rotary evaporator

Filtration apparatus

Procedure:

Dissolve HO-PEG11-OH in anhydrous DCM under an inert atmosphere.

Cool the solution to 0°C in an ice bath.

Add anhydrous pyridine to the solution with stirring.

Slowly add a 2.5 molar excess of tresyl chloride (relative to hydroxyl groups) dropwise to the

reaction mixture.[12]
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Allow the reaction to stir at 0°C for 30 minutes, then at room temperature for 1.5 hours.[12]

Monitor the reaction progress using thin-layer chromatography (TLC).

Once the reaction is complete, concentrate the mixture using a rotary evaporator.

Precipitate the tresyl-activated PEG by adding the concentrated solution to cold diethyl ether.

[12]

Collect the precipitate by filtration and wash with cold diethyl ether.

Dry the product under vacuum.

Protocol 2: Activation to an NHS-Ester via EDC/NHS Chemistry

This two-step protocol first oxidizes the terminal hydroxyl groups to carboxylic acids, which are

then activated to NHS esters.

Step A: Oxidation of Hydroxyl Groups to Carboxylic Acids This step should be performed with

caution as Jones reagent is highly corrosive and toxic.

Materials:

HO-PEG11-OH

Jones Reagent (Chromium trioxide in sulfuric acid)

Acetone

Procedure:

Dissolve HO-PEG11-OH in acetone.

Cool the solution in an ice bath.

Slowly add Jones Reagent dropwise until a persistent orange color is observed.

Allow the reaction to stir for 4-6 hours at room temperature.
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Quench the reaction by adding isopropanol until the solution turns green.

Neutralize the solution with a saturated sodium bicarbonate solution.

Extract the dicarboxylic acid PEG product with an organic solvent (e.g., DCM).

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Step B: NHS-Ester Activation

Materials:

Dicarboxylic acid PEG (from Step A)

Anhydrous Dichloromethane (DCM)

N-hydroxysuccinimide (NHS)

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

Cold diethyl ether

Procedure:

Dissolve the dicarboxylic acid PEG (1 equivalent) in anhydrous DCM.

Add NHS (2.2 equivalents) to the solution.[13]

Add EDC (2.2 equivalents) to the reaction mixture.[13]

Stir the reaction at room temperature for 2-4 hours under an inert atmosphere.[13]

Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

Wash the filtrate with ice-cold water and a 5% aqueous sodium bicarbonate solution.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
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Precipitate the NHS-activated PEG by adding the concentrated solution to cold diethyl ether.

[13]

Collect the precipitate by filtration and dry under vacuum.

Conjugation of Activated HO-PEG11-OH to a Protein
This protocol describes the conjugation of the activated PEG to primary amines (e.g., lysine

residues) on a target protein.

Materials:

Activated HO-PEG11-OH (Tresyl-PEG or NHS-PEG)

Target protein in a suitable buffer (e.g., PBS, pH 7.4-8.0, amine-free)

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

Purification system (e.g., size-exclusion chromatography)

Procedure:

Dissolve the target protein in the reaction buffer to a concentration of 1-10 mg/mL.

Dissolve the activated HO-PEG11-OH in the protein solution. A starting molar excess of 20:1

(PEG:protein) is recommended, but the optimal ratio should be determined empirically.[12]

Gently mix the solution and incubate at room temperature for 2-4 hours or at 4°C overnight

with gentle agitation.[13]

Quench the reaction by adding the quenching solution to a final concentration of 50-100 mM

to hydrolyze any unreacted activated PEG.[12]

Incubate for an additional 30 minutes.

Purify the PEG-protein conjugate from unreacted PEG and byproducts using a suitable

method such as size-exclusion chromatography (SEC).[12]
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Visualizing Workflows and Concepts
To further elucidate the processes and concepts described, the following diagrams are

provided in the DOT language for use with Graphviz.

Activation of HO-PEG11-OH and Conjugation to Protein
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Purification
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Caption: Experimental workflow for the activation of HO-PEG11-OH and its subsequent

conjugation to a protein.
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Effect of PEGylation on Receptor-Ligand Interaction

Unmodified Ligand PEGylated Ligand
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Caption: Logical diagram illustrating how PEGylation can modulate receptor-ligand interactions

through steric hindrance.

Characterization of HO-PEG11-OH Modified
Surfaces
When HO-PEG11-OH is used to modify surfaces, it is crucial to characterize the resulting

PEGylated surface to confirm successful grafting and to understand its properties.

Contact Angle Goniometry: This technique measures the contact angle of a water droplet on a

surface, providing an indication of its hydrophilicity. A successful PEGylation will result in a

more hydrophilic surface, characterized by a decrease in the water contact angle.[14]
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Atomic Force Microscopy (AFM): AFM can be used to visualize the topography of the surface

at the nanoscale. A uniform PEG coating will typically result in a smoother surface morphology

compared to the unmodified substrate.[15]

By leveraging the unique properties of HO-PEG11-OH, researchers and drug developers can

significantly enhance the performance of therapeutic molecules and biomaterials, paving the

way for more effective and safer biomedical applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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